molecular formula C9H17N B13911295 2-Isocyanooctane CAS No. 63812-08-8

2-Isocyanooctane

Katalognummer: B13911295
CAS-Nummer: 63812-08-8
Molekulargewicht: 139.24 g/mol
InChI-Schlüssel: JTAABLWLSTZYLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isocyanooctane is an organic compound with the molecular formula C9H17N. It belongs to the class of isocyanides, which are characterized by the presence of the functional group -N≡C. Isocyanides are known for their unique reactivity and versatility in organic synthesis, making them valuable intermediates in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Isocyanooctane can be synthesized through several methods. One common approach involves the reaction of primary amines with chloroform and a strong base, such as potassium hydroxide, to form the isocyanide. The reaction typically proceeds under mild conditions and yields the desired isocyanide product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Isocyanooctane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Isocyanooctane involves its reactivity with nucleophiles and electrophiles. The isocyanide functional group (-N≡C) exhibits both nucleophilic and electrophilic character, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Isocyanooctane is unique due to its specific structure and reactivity. Unlike other isocyanides, it has a long alkyl chain, which can influence its solubility and reactivity in different solvents and conditions. This makes it a valuable compound in various synthetic applications .

Eigenschaften

CAS-Nummer

63812-08-8

Molekularformel

C9H17N

Molekulargewicht

139.24 g/mol

IUPAC-Name

2-isocyanooctane

InChI

InChI=1S/C9H17N/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-2H3

InChI-Schlüssel

JTAABLWLSTZYLU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)[N+]#[C-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.